Isobonducellin

Overview

Description

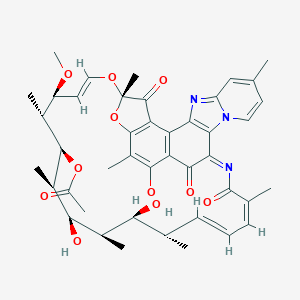

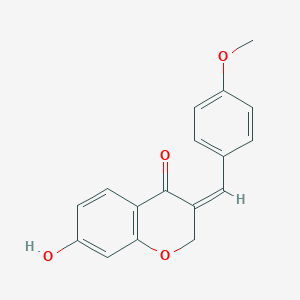

Isobonducellin is a flavonoid product . It is a yellow powder and is isolated from the roots of Ophiopogon japonicus . It exhibits potent cytotoxic activity in Jurkat and HepG2 cells, while moderate growth inhibition against Colon205 cells .

Synthesis Analysis

The synthesis of novel derivatives of homoisoflavonoids, which Isobonducellin is a part of, involves an efficient catalytic two-step route . In the first step, 7-aminoalkoxychromane-4-ones are synthesized via reaction between 7-hydroxychroman-4-one and aminoethylchlorides in the presence of potassium carbonate as a Brønsted base catalyst .Molecular Structure Analysis

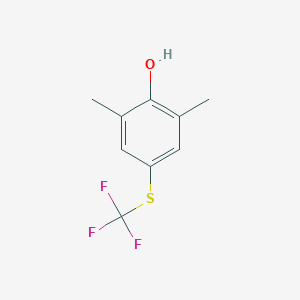

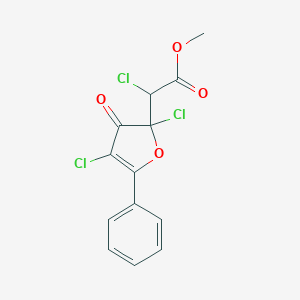

The molecular formula of Isobonducellin is C17H14O4 . The chemical name is (3Z)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one .Physical And Chemical Properties Analysis

Isobonducellin is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Homoisoflavonoids and Medicinal Properties

Isobonducellin, a homoisoflavanoid, has garnered attention in scientific research due to its interesting chemical structure and potential medicinal properties. Srinivas et al. (2003) identified isobonducellin from the aerial parts of Caesalpinia pulcherrima and conducted an evaluation of its antimicrobial activity. The study found that isobonducellin, along with other flavonoids isolated, showed notable activity, suggesting its potential in medicinal applications (Srinivas et al., 2003).

Enhancement of Secondary Metabolite Production

Zhao et al. (2004) studied the effect of cork tissue on the production of homoisoflavonoids, including isobonducellin, in cell suspension cultures of Caesalpinia pulcherrima. The study revealed that cork tissue significantly increased the production of 2'-methoxybonducellin, and a substantial portion of the product was recoverable from the cork tissue. This finding is crucial as it suggests a method to enhance the production of valuable secondary metabolites like isobonducellin, which often accumulate only in trace amounts naturally (Zhao et al., 2004).

Mechanism of Action

Target of Action

Isobonducellin is a flavonoid product . Flavonoids are known to interact with a variety of targets, including enzymes, receptors, and cellular structures, due to their diverse structures.

Mode of Action

It is known to exhibit antimicrobial activity . Antimicrobial compounds typically work by inhibiting essential processes in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication. The specific interaction of Isobonducellin with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

They can act as antioxidants, enzyme inhibitors, and signaling molecule modulators, affecting pathways related to inflammation, carcinogenesis, and microbial infections .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

Isobonducellin has been reported to show antimicrobial activity . This suggests that it may lead to the death or inhibition of microbial cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of a compound.

Safety and Hazards

properties

IUPAC Name |

(3Z)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-9,18H,10H2,1H3/b12-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQSYZMPSWHYMW-WQLSENKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential anti-asthmatic properties of isobonducellin?

A: While isobonducellin itself wasn't directly studied for anti-asthmatic activity, it was identified as a constituent in the ethanolic extract of Caesalpinia pulcherrima alongside other compounds like 8-methoxybonducellin, 6-methoxypulcherrimin, and myricitroside []. This extract demonstrated significant dose-dependent anti-asthmatic activity in a goat tracheal chain model []. Further research is needed to isolate the specific effects of isobonducellin on asthma pathways.

Q2: What is the structural characterization of isobonducellin and how was it determined?

A: Isobonducellin's structure was elucidated using a combination of spectroscopic techniques. Researchers employed FTIR (Fourier-Transform Infrared Spectroscopy), GC-MS (Gas Chromatography-Mass Spectrometry), and compared their findings with existing literature data [, ]. While the specific molecular formula and weight were not provided in the excerpts, these techniques provide insights into the functional groups present and the fragmentation pattern of the molecule, allowing for structural determination.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)

![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)